molecular formula C13H22O4 B12844953 Di tert butyl cyclopropane-1,1-dicarboxylate

Di tert butyl cyclopropane-1,1-dicarboxylate

Cat. No.: B12844953
M. Wt: 242.31 g/mol
InChI Key: RCKWUBWMUIUJDV-UHFFFAOYSA-N
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Description

Di-tert-butyl cyclopropane-1,1-dicarboxylate is a cyclopropane derivative featuring two tert-butoxycarbonyl groups at the 1,1-positions of the cyclopropane ring. This compound belongs to the broader class of cyclopropane-1,1-dicarboxylates, which are widely used as intermediates in organic synthesis, particularly in pharmaceuticals (e.g., Ketorolac and Montelukast) and coordination chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

ditert-butyl cyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C13H22O4/c1-11(2,3)16-9(14)13(7-8-13)10(15)17-12(4,5)6/h7-8H2,1-6H3

InChI Key

RCKWUBWMUIUJDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Di tert butyl cyclopropane-1,1-dicarboxylate can be synthesized through the esterification of cyclopropane-1,1-dicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Di tert butyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Di tert-butyl cyclopropane-1,1-dicarboxylate serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of complex molecules due to its unique structural properties.

Synthesis of Cyclopropane Derivatives

The compound can be synthesized using various methods, including the reaction of malonic acid derivatives with 1,2-dihalo compounds. This process yields cyclopropane-1,1-dicarboxylic acid derivatives that are important for further chemical transformations .

Table 1: Synthesis Methods for Di tert-butyl Cyclopropane-1,1-dicarboxylate

MethodStarting MaterialsYield (%)Reference
Intramolecular condensationDiethyl malonate + 1,2-dibromoethane27-29%
Two-step synthesisTrans-1,4-dichlorobutene-2 + malonic esters75-80%

Polymer Chemistry

Di tert-butyl cyclopropane-1,1-dicarboxylate is also significant in polymer chemistry. It has been studied for its photopolymerization behavior, leading to the development of new polymeric materials with desirable properties.

Photopolymerization Studies

Research indicates that when di tert-butyl cyclopropane-1,1-dicarboxylate undergoes photopolymerization, it can yield polymers with varying structures depending on the initiators used . The efficiency of polymerization is influenced by factors such as light source and concentration of photoinitiators.

Table 2: Photopolymerization Parameters

ParameterValueEffect on Polymerization
Light SourceWhite-light LED lampPromotes radical initiation
Photoinitiator Concentration1 mol% CQ + 2 mol% EDMABEnhances polymer yield

Pharmaceutical Applications

The compound is recognized for its potential in pharmaceutical applications. Its derivatives are being explored as precursors for drug synthesis and development of insecticides.

Drug Development

Cyclopropane derivatives, including di tert-butyl cyclopropane-1,1-dicarboxylate, have shown promise as intermediates in the synthesis of bioactive compounds. These compounds can exhibit various pharmacological activities due to their structural characteristics .

Table 3: Pharmaceutical Applications of Cyclopropane Derivatives

ApplicationCompound TypeActivity
Drug SynthesisCyclopropane-1,1-dicarboxylic acid derivativesAntimicrobial activity
InsecticidesVarious esters of cyclopropane derivativesPest control

Case Studies

Several studies highlight the efficacy and versatility of di tert-butyl cyclopropane-1,1-dicarboxylate in different applications:

Case Study: Synthesis of Vinylcyclopropanes

A study demonstrated the efficient synthesis of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates using di tert-butyl cyclopropane-1,1-dicarboxylate as a starting material. The reaction conditions were optimized to achieve high yields with minimal contamination by side products .

Case Study: Polymer Properties

Another investigation focused on the polymerization behavior of di tert-butyl cyclopropane-1,1-dicarboxylate under UV light. The resulting polymers exhibited enhanced mechanical properties compared to traditional materials .

Mechanism of Action

The mechanism of action of di tert butyl cyclopropane-1,1-dicarboxylate involves its reactivity with various nucleophiles and electrophiles. The cyclopropane ring’s strain makes it susceptible to ring-opening reactions, which can lead to the formation of new compounds. The tert-butyl ester groups can undergo hydrolysis or substitution, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl derivative’s bulk may hinder nucleophilic attack or coordination with Lewis acids compared to smaller esters, as seen in gallium complexes of dimethyl analogs .
  • Synthesis : Dimethyl and diethyl esters are commercially available starting materials, while tert-butyl esters may require specialized tert-butylation steps .
Physical and Chemical Properties
Property Dimethyl Ester Diethyl Ester Dipropyl Ester Di-tert-butyl Ester (Inferred)
Boiling Point Not reported Low (volatile liquid) Not reported Likely high due to bulk
Solubility Polar solvents Organic solvents, water Lipophilic Low polarity solvents
Density (g/mL) Not reported ~1.1 (estimated) 1.025 ~0.9–1.0 (estimated)
Stability Hydrolyzes to diacid Stable under anhydrous Thermally stable High thermal stability

Notable Trends:

  • Solubility : Smaller esters (methyl, ethyl) exhibit greater polarity and water solubility, whereas bulkier esters (tert-butyl, propyl) favor organic solvents .
  • Stability : tert-butyl esters are less prone to hydrolysis than methyl/ethyl esters due to steric protection of the ester group .

Biological Activity

Di tert-butyl cyclopropane-1,1-dicarboxylate (DTBC) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of DTBC, focusing on its mechanisms of action, synthesis, and relevant studies that highlight its effects on various biological systems.

Structure and Synthesis

Di tert-butyl cyclopropane-1,1-dicarboxylate is characterized by a cyclopropane ring with two tert-butyl groups and two carboxylate functionalities. The synthesis of DTBC typically involves the reaction of cyclopropanecarboxylic acid derivatives with tert-butyl alcohol under acidic conditions. This method allows for the introduction of the bulky tert-butyl groups, which can influence the compound's biological interactions due to steric effects.

Mechanisms of Biological Activity

The biological activity of DTBC can be attributed to several mechanisms:

  • Enzyme Inhibition : DTBC has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of ketol-acid reductoisomerase (KARI), an enzyme critical in the branched-chain amino acid biosynthetic pathway in plants. This inhibition can lead to herbicidal effects, making DTBC a candidate for agricultural applications .
  • Cytotoxicity : Similar to other cyclopropane derivatives, DTBC may exhibit cytotoxic properties against cancer cell lines. The strained cyclopropane moiety can facilitate interactions with cellular targets, potentially leading to apoptosis in malignant cells .

1. Herbicidal Activity

A study evaluated the herbicidal activity of various cyclopropane-1,1-dicarboxylic acid analogues, including DTBC. The results indicated that while many compounds exhibited low herbicidal activity against species such as Lactuca sativa and Agrostis stolonifera, certain analogues showed moderate effectiveness by inhibiting KARI activity .

Compound NameHerbicidal ActivityKARI Inhibition
DTBCLowYes
N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamideModerateYes

2. Cytotoxicity in Cancer Cells

Research on cyclopropane derivatives has demonstrated their potential cytotoxic effects on various cancer cell lines. A specific study highlighted how modifications in the cyclopropane structure could enhance activity against HeLa cells through mechanisms involving enzyme inhibition and cellular signaling disruption .

3. Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of DTBC and its analogues to target enzymes like KARI. These studies suggest that the bulky tert-butyl groups play a significant role in stabilizing interactions within the active site of enzymes, contributing to their inhibitory effects .

Q & A

Basic: What are the standard synthetic routes for preparing di-tert-butyl cyclopropane-1,1-dicarboxylate in laboratory settings?

Di-tert-butyl cyclopropane-1,1-dicarboxylate is typically synthesized via ring-opening polymerization or esterification of cyclopropane-1,1-dicarboxylic acid derivatives. Key steps include:

  • Esterification : Reacting cyclopropane-1,1-dicarboxylic acid with tert-butanol under acidic conditions.
  • Ring-opening polymerization : Using cyclopropane-1,1-dicarboxylate esters (e.g., di-n-propyl or diallyl derivatives) as monomers, followed by controlled initiation and termination to form polymers .
  • Hofmann degradation : Diethyl cyclopropane-1,1-dicarboxylate reacts with ammonia to form intermediates like 1-aminocyclopropanecarboxylic acid, which can be further functionalized .

Advanced: How can hydrolysis conditions be optimized to improve the yield of cyclopropane-1,1-dicarboxylic acid from its ester precursors?

The hydrolysis of diethyl cyclopropane-1,1-dicarboxylate to the dicarboxylic acid often suffers from low yields (~50%) due to side reactions. Optimization strategies include:

  • Basic hydrolysis : Using NaOH in ethanol/THF at 60°C for 18 hours to enhance ester cleavage .
  • Catalyst selection : Employing phase-transfer catalysts or micellar systems to improve reaction efficiency.
  • Temperature control : Gradual heating to avoid decarboxylation, a common side reaction .

Basic: Which spectroscopic techniques are most effective for characterizing cyclopropane-1,1-dicarboxylate derivatives?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming ester group substitution and cyclopropane ring integrity. For example, 13C^{13}\text{C} NMR peaks at δ 167–164 ppm confirm carbonyl groups, while cyclopropane carbons appear at δ 32–36 ppm .
  • IR spectroscopy : Stretching frequencies at ~1700 cm1^{-1} (C=O) and 1250 cm1^{-1} (C-O) validate ester functionalities .

Advanced: How are computational methods applied to study cyclopropane-1,1-dicarboxylate derivatives as transition state analogs in enzyme catalysis?

In studies of ketol-acid reductoisomerase (KARI), cyclopropane-1,1-dicarboxylate (CPD) acts as a transition state analog. Computational approaches include:

  • Docking simulations : To model CPD binding in the enzyme active site.
  • Density Functional Theory (DFT) : Calculating energy barriers for the enzymatic reaction steps.
  • Cryo-EM structures : Resolving NAD(P)H-CPD complexes to analyze substrate-enzyme interactions .

Basic: How do ester groups (e.g., tert-butyl vs. methyl) influence the reactivity of cyclopropane-1,1-dicarboxylates in polymer synthesis?

  • Steric effects : Bulky tert-butyl esters reduce polymerization rates but enhance thermal stability in the resulting polymers.
  • Solubility : Longer alkyl chains (e.g., n-propyl) improve monomer solubility in organic solvents like THF or dioxane.
  • End-group control : tert-butyl esters allow precise termination in living polymerization, enabling tailored polymer architectures .

Advanced: What strategies address contradictions in spectroscopic data when synthesizing novel cyclopropane derivatives?

  • Multi-technique validation : Cross-referencing NMR, IR, and mass spectrometry data to resolve ambiguities (e.g., distinguishing regioisomers).
  • X-ray crystallography : Resolving crystal structures to confirm substituent positions, as demonstrated for arylthiocyanate derivatives .
  • Isotopic labeling : Using 2H^{2}\text{H} or 13C^{13}\text{C} labels to trace reaction pathways and validate intermediates .

Basic: What are the key considerations in designing copolymers using cyclopropane-1,1-dicarboxylate monomers?

  • Monomer compatibility : Selecting comonomers (e.g., acrylates or styrenics) with similar reactivity ratios.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility for copolymerization.
  • Post-polymerization modification : Hydrolyzing ester groups to carboxylic acids for functional materials .

Advanced: How does steric bulk from tert-butyl esters affect kinetic vs. thermodynamic control in cyclopropane ring-opening reactions?

  • Kinetic control : Bulky tert-butyl groups favor slower ring-opening, enabling selective formation of linear polymers over cyclic oligomers.
  • Thermodynamic control : High temperatures (~100°C) shift equilibria toward more stable products, such as cross-linked networks.
  • Catalyst tuning : Lewis acids (e.g., GaCl3_3) modulate regioselectivity in dimerization or spiroannulation reactions .

Advanced: What challenges arise in achieving regioselectivity during dimerization of cyclopropane-1,1-dicarboxylate esters?

GaCl3_3-catalyzed dimerization produces [3+2], [3+3], and spiroannulation products. Challenges include:

  • Catalyst loading : Excess GaCl3_3 promotes over-functionalization.
  • Solvent polarity : Low-polarity solvents (e.g., CH2_2Cl2_2) favor [3+2] adducts, while polar solvents increase spiroannulation .
  • Temperature : Reactions at 0°C improve selectivity for smaller adducts .

Advanced: How are cyclopropane-1,1-dicarboxylate derivatives utilized in synthesizing enzyme inhibitors?

  • Intermediate synthesis : 1-Cyano-1-cyclopropanecarboxylic acid, derived from cyclopropane-1,1-dicarboxylate, is a key precursor for sphingosine kinase inhibitors.
  • Transition state mimicry : CPD analogs disrupt enzymatic activity by mimicking high-energy intermediates .

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